3-Acetyl-7-methoxyquinolin-2(1H)-one
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Overview
Description
3-Acetyl-7-methoxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an acetyl group at the 3-position and a methoxy group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 7-methoxyquinoline.
Acetylation: The 3-position of the quinoline ring is acetylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Scaling up the reaction: Using larger quantities of starting materials and reagents.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-7-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-7-methoxyquinolin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 3-Acetyl-7-methoxyquinolin-2(1H)-one.
7-Methoxyquinoline: A precursor in the synthesis of the compound.
3-Acetylquinoline: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both acetyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-acetyl-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H11NO3/c1-7(14)10-5-8-3-4-9(16-2)6-11(8)13-12(10)15/h3-6H,1-2H3,(H,13,15) |
InChI Key |
QYALHFLGZMIPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC)NC1=O |
Origin of Product |
United States |
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